

# Application Notes and Protocols for In Vivo Studies of Navepdekinra in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Navepdekinra**, also known as DC-806, is a potent and orally bioavailable small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1] Developed by DICE Therapeutics, **Navepdekinra** disrupts the interaction between IL-17A and its receptor, thereby suppressing downstream inflammatory signaling pathways.[1] This mechanism of action makes it a promising therapeutic candidate for a variety of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis, where the IL-17 pathway plays a crucial pathogenic role.[1]

These application notes provide an overview of the preclinical in vivo evaluation of **Navepdekinra** in rodent models, with a focus on protocols applicable to mouse studies of inflammatory skin conditions.

# Mechanism of Action: Targeting the IL-17A Signaling Pathway

**Navepdekinra** is an allosteric inhibitor of IL-17A. It binds to the IL-17A cytokine dimer and prevents its interaction with the IL-17 receptor (IL-17R), which is a heterodimer of IL-17RA and IL-17RC subunits. This blockade of the ligand-receptor interaction is critical as it inhibits the



## Methodological & Application

Check Availability & Pricing

downstream signaling cascade that leads to the production of various pro-inflammatory mediators.

The IL-17A signaling pathway is a key driver of inflammation in several autoimmune diseases. Upon binding of IL-17A to its receptor, a signaling cascade is initiated that involves the recruitment of adaptor proteins like Act1. This leads to the activation of downstream pathways including NF- $\kappa$ B, MAPKs, and C/EBPs. The activation of these pathways results in the transcription and production of pro-inflammatory cytokines (e.g., IL-6, TNF- $\alpha$ ), chemokines that recruit neutrophils and other immune cells, and antimicrobial peptides. By inhibiting the initial step of this cascade, **Navepdekinra** effectively dampens this inflammatory response.





IL-17A Signaling Pathway and Inhibition by Navepdekinra

Click to download full resolution via product page

**Caption:** IL-17A signaling and **Navepdekinra**'s inhibitory action.



## **Quantitative Data from In Vivo Rodent Studies**

While specific data from mouse models of skin inflammation are not publicly available, preclinical studies in a rat model of collagen-induced arthritis (CIA) have demonstrated the in vivo efficacy of **Navepdekinra**.

| Animal<br>Model                                   | Compoun<br>d                  | Dose     | Administr<br>ation<br>Route | Dosing<br>Regimen                     | Efficacy                                                            | Referenc<br>e                          |
|---------------------------------------------------|-------------------------------|----------|-----------------------------|---------------------------------------|---------------------------------------------------------------------|----------------------------------------|
| Rat<br>Collagen-<br>Induced<br>Arthritis<br>(CIA) | Navepdeki<br>nra (DC-<br>806) | 20 mg/kg | Oral                        | Not<br>Specified                      | Matched maximal anti-inflammato ry effect of an anti-IL-17 antibody | DICE<br>Therapeuti<br>cs SEC<br>Filing |
| Rat Collagen- Induced Arthritis (CIA)             | Navepdeki<br>nra (DC-<br>806) | 25 mg/kg | Oral (p.o.)                 | Twice daily<br>(b.i.d.) for 9<br>days | 28.10% inhibition of arthritis                                      | [1]                                    |

# **Experimental Protocols**

The following protocols provide a detailed methodology for a representative in vivo mouse model relevant for testing an IL-17A inhibitor like **Navepdekinra**.

# Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

This is a widely used and relevant model for studying psoriasis, a disease where IL-17A is a key pathogenic cytokine. The topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a skin inflammation that mimics many features of human psoriasis, including the involvement of the IL-23/IL-17 axis.



#### **Experimental Workflow:**

#### Workflow for Imiquimod-Induced Psoriasis Model



Click to download full resolution via product page



**Caption:** Experimental workflow for the imiquimod-induced psoriasis mouse model.

#### Materials:

- Animals: 8-10 week old female BALB/c or C57BL/6 mice.
- Imiquimod Cream: 5% imiquimod cream (e.g., Aldara™).
- Navepdekinra (DC-806): To be formulated for oral administration. A potential vehicle could be 0.5% methylcellulose.
- Vehicle Control: The same vehicle used for **Navepdekinra** formulation.
- Calipers: For measuring ear and skin thickness.
- Anesthesia: For animal handling during measurements if necessary.

#### Procedure:

- Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.
- Induction of Psoriasis-like Inflammation:
  - On day 0, gently shave a small area on the dorsal back of each mouse.
  - Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5 to 7 consecutive days. This corresponds to 3.125 mg of active imiquimod.
- Treatment with Navepdekinra:
  - Randomly divide the mice into treatment groups (e.g., vehicle control, Navepdekinra low dose, Navepdekinra high dose).
  - Based on the rat CIA data, a starting dose for mice could be in the range of 10-50 mg/kg, administered orally once or twice daily. Dose-ranging studies are recommended to determine the optimal dose.



- Administer the assigned treatment orally from day 0 (prophylactic) or from a later time point (e.g., day 2, therapeutic) and continue throughout the imiquimod application period.
- Monitoring and Endpoint Analysis:
  - Daily Monitoring: Record the body weight of each mouse daily.
  - Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of the skin inflammation on the back daily based on erythema (redness), scaling, and thickness. Each parameter can be scored on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of the individual scores.
  - Ear and Skin Thickness Measurement: Measure the thickness of the imiquimod-treated ear and a fold of the dorsal skin daily using a digital caliper.
  - Sample Collection: At the end of the experiment (e.g., day 6 or 8), euthanize the mice and collect blood, skin, and spleen samples.
  - Histology: Fix skin samples in formalin and embed in paraffin for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
  - Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines such as IL-17A, IL-23, IL-6, and TNF-α using ELISA or qPCR.
  - Flow Cytometry: Isolate cells from the skin or draining lymph nodes to analyze the populations of immune cells, such as Th17 cells.

# **Logical Relationship of Experiments**

The proposed experimental design follows a logical progression to assess the efficacy of **Navepdekinra** in a relevant mouse model of skin inflammation.



## Hypothesis Navepdekinra will ameliorate psoriasis-like skin inflammation Model Selection Imiquimod-Induced Psoriasis Mouse Model (IL-17 Driven) Intervention Oral Administration of Navepdekinra Primary & Secondary Readouts Macroscopic Inflammation: Microscopic & Molecular Markers: - PASI Score - Histopathology - Ear/Skin Thickness - Cytokine Levels (IL-17A, etc.) Expected Outcome Reduced Skin Inflammation and Decreased Pro-inflammatory Markers

#### Logical Flow of In Vivo Efficacy Testing

Click to download full resolution via product page

**Caption:** Logical relationship of the experimental design.



### Conclusion

**Navepdekinra** is a promising oral IL-17A inhibitor with demonstrated preclinical efficacy in a rat model of arthritis. The protocols outlined here for the imiquimod-induced psoriasis mouse model provide a robust framework for evaluating the therapeutic potential of **Navepdekinra** in a relevant model of IL-17-driven skin inflammation. Successful outcomes in such studies would provide a strong rationale for further clinical development in psoriasis and other inflammatory skin diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies of Navepdekinra in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569447#navepdekinra-for-in-vivo-studies-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com